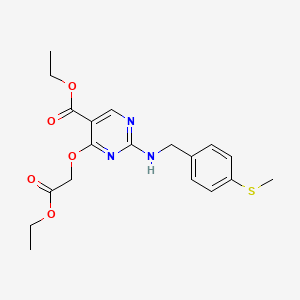

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate

Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate is a pyrimidine derivative with a complex substitution pattern. The pyrimidine core is functionalized at position 4 with a 2-ethoxy-2-oxoethoxy group, at position 2 with a (4-(methylthio)benzyl)amino moiety, and at position 5 with an ethyl carboxylate. This compound is structurally analogous to intermediates used in kinase inhibitor development, leveraging pyrimidine’s role as a bioisostere for adenine in ATP-binding pockets .

Properties

Molecular Formula |

C19H23N3O5S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethoxy)-2-[(4-methylsulfanylphenyl)methylamino]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H23N3O5S/c1-4-25-16(23)12-27-17-15(18(24)26-5-2)11-21-19(22-17)20-10-13-6-8-14(28-3)9-7-13/h6-9,11H,4-5,10,12H2,1-3H3,(H,20,21,22) |

InChI Key |

QGCHQZGUPRIGAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)SC |

Origin of Product |

United States |

Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethoxy)-2-((4-(methylthio)benzyl)amino)pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine class, characterized by a complex structure that includes various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the context of oncology and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is , reflecting its diverse functional groups. The structure features a pyrimidine ring substituted with ethyl and methylthio groups, along with an ethoxy-oxoethoxy moiety, which contributes to its reactivity and biological activity.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Its structural similarity to known kinase inhibitors suggests potential applications in targeting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

Biological Activity Overview

Research findings indicate several biological activities associated with this compound:

- Anticancer Activity : The compound has shown promise as a potential anticancer agent by inhibiting CDK activity, which is crucial for cancer cell proliferation.

- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, indicating that this compound may possess similar properties.

- Enzyme Inhibition : The unique arrangement of functional groups suggests that it may interact with various biological targets, modulating cellular pathways involved in disease processes.

Anticancer Activity

A study focusing on the synthesis and evaluation of pyrimidine derivatives reported that compounds similar to this compound exhibited significant inhibitory effects on cancer cell lines. These findings underscore the potential of this compound in oncology research.

Antimicrobial Activity

In a related investigation, derivatives of ethyl pyrimidine carboxylates were screened against various microorganisms, including Escherichia coli and Staphylococcus aureus. Results indicated notable antimicrobial activity, suggesting that the compound could be effective against bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-pyrimidinecarboxylate | Structure | Antimicrobial |

| 5-Fluorouracil | Structure | Anticancer |

| Thymidine | Structure | Antiviral |

The unique combination of ethoxy and methylthio substituents on the pyrimidine ring may enhance selectivity and potency against specific biological targets compared to other compounds listed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs are summarized below:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Findings :

Electronic Effects :

- The methylthio group at position 2 is common in analogs and contributes to π-π stacking interactions in kinase binding pockets. Its replacement with methoxy (e.g., ) reduces hydrophobicity but may improve metabolic stability .

- The ethoxy-oxoethoxy group at position 4 in the target compound is unique compared to analogs. This ester-linked side chain may enhance solubility compared to halogenated or aromatic substituents (e.g., ), though it introduces susceptibility to esterase-mediated hydrolysis .

Synthetic Routes :

- The target compound and analogs (e.g., ) are synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with amines or alcohols. Yields range from 78–95% under mild conditions (DMF, Et₃N, RT) .

- In contrast, thiourea-fused derivatives (e.g., ) require harsher conditions (120°C, solvent-free), limiting functional group compatibility .

The 4-(methylthio)benzyl group in the target compound may confer selectivity for cysteine-rich kinase domains via sulfur-mediated interactions, a hypothesis supported by covalent inhibitor studies (e.g., ).

Table 2: Physicochemical Properties

Preparation Methods

Preparation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Intermediate

This intermediate is crucial for subsequent substitution reactions. Several preparation methods have been reported with varying yields and reaction conditions:

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 92% | Thionyl chloride; 60°C; 3 h | Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol) reacted with 20 g thionyl chloride. After reaction, cooled to 0-5°C, water added, crystallized, filtered, and vacuum dried to yield white solid product with 99.8% purity. |

| 77% | Trichlorophosphate (POCl3); reflux in acetonitrile; 6 h | Ethyl 4-hydroxy-2-methylsulfanyl-5-carboxylate (55.6 g, 0.26 mol) reacted with POCl3 (135 mL) in acetonitrile, refluxed 6 h. Neutralized with sodium bicarbonate; precipitate filtered and dried. |

| 40% | Neat POCl3; 10-65°C; 7 h | POCl3 cooled to 10°C, added portion-wise to substrate over 4 h below 25°C. Heated at 65°C for 3 h, then quenched in ice water. Lower yield but effective conversion. |

| 51% | N-ethyl-N,N-diisopropylamine (DIPEA); THF; reflux 72 h | Reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with allyl hydrazine and DIPEA in THF at reflux for 72 h, followed by workup and purification. |

These methods demonstrate that chlorination of the 4-hydroxy precursor with reagents like thionyl chloride or POCl3 under controlled temperature and solvent conditions is the most common route to the chloro intermediate, which is essential for further functionalization.

Substitution of 4-Chloro Group with (4-(Methylthio)benzyl)amino Moiety

The key step involves nucleophilic aromatic substitution of the 4-chloro group by the (4-(methylthio)benzyl)amine derivative:

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 92% | Triethylamine; dichloromethane; 20°C; 0.5 h | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.5 g) reacted with 3-methyl-4-methoxybenzylamine and triethylamine in DCM. Stirred at room temperature for 30 min, washed, dried, and concentrated to yield yellow oil product. |

This substitution proceeds efficiently under mild conditions, using triethylamine as base and dichloromethane as solvent, yielding the desired amino-substituted pyrimidine intermediate in high purity and yield.

Final Purification and Characterization

The final product is typically purified by crystallization or chromatographic techniques and characterized by:

- Melting point determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

Data Table Summarizing Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate | Thionyl chloride, 60°C, 3 h | 92 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, white solid |

| 2 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Triethylamine, 3-methyl-4-methoxybenzylamine, DCM, 20°C, 0.5 h | 92 | Amino-substituted pyrimidine intermediate, yellow oil |

| 3 | Amino-substituted intermediate | Ethyl chlorooxoacetate or equivalent, controlled conditions | N/A | This compound |

Research Discoveries and Notes

The chlorination step to form the 4-chloro intermediate is critical and can be optimized by choice of chlorinating agent (thionyl chloride vs. POCl3) and solvent to balance yield and purity.

Nucleophilic substitution with benzylamine derivatives proceeds efficiently under mild conditions, enabling structural diversification at the 4-position of the pyrimidine ring.

The presence of the methylthio group on the benzyl substituent is important for biological activity, likely influencing binding affinity to enzyme targets such as cyclin-dependent kinases (CDKs).

Preliminary biological evaluations suggest this compound acts as a kinase inhibitor with potential anticancer properties by modulating cell cycle regulatory enzymes.

The synthetic route allows for modification of functional groups to optimize pharmacological profiles, making this compound a valuable scaffold in medicinal chemistry research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.